molecular formula C10H8FNO B13836694 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile

Cat. No.: B13836694
M. Wt: 177.17 g/mol
InChI Key: LHALWHGOBSNCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a fluoro-substituted aromatic ring, a nitrile group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to alcohols.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors The compound’s effects are mediated through pathways that involve binding to active sites or altering the function of target molecules

Comparison with Similar Compounds

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile can be compared with similar compounds such as:

    4-Fluoro-3-methylphenyl isocyanate: This compound has a similar aromatic structure but differs in the functional groups attached to the ring.

    4-Fluoro-3-methylphenyl isothiocyanate: Another similar compound with an isothiocyanate group instead of a nitrile group.

    4-Fluoro-3-methylphenylboronic acid: This compound contains a boronic acid group, offering different reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3

InChI Key

LHALWHGOBSNCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.